molecular formula C19H10N2O3S B2934776 (Z)-2-((4-oxo-4H-chromen-3-yl)methylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one CAS No. 172170-71-7

(Z)-2-((4-oxo-4H-chromen-3-yl)methylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one

Cat. No.: B2934776
CAS No.: 172170-71-7
M. Wt: 346.36
InChI Key: NSOXGHATPDVCOL-SXGWCWSVSA-N
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Description

(Z)-2-((4-oxo-4H-chromen-3-yl)methylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one is a synthetically designed chromone-benzo[4,5]imidazo[2,1-b]thiazole hybrid compound that has emerged as a promising scaffold in anticancer research. Its primary research value lies in its potent and selective inhibitory activity against the phosphoinositide 3-kinase alpha (PI3Kα) pathway, a critical signaling cascade frequently dysregulated in various cancers. Studies have demonstrated that this compound effectively suppresses PI3Kα-mediated Akt phosphorylation , leading to the induction of apoptosis and cell cycle arrest in malignant cells. Beyond its core PI3Kα inhibition, research indicates this molecule functions as a multi-kinase inhibitor, exhibiting additional activity against other cancer-relevant kinases. Its mechanism involves intercalating into the ATP-binding pocket of the target kinases, thereby disrupting their catalytic function . The benzoimidazothiazole moiety is integral to its strong DNA binding affinity, while the chromone ring contributes to its kinase inhibitory profile. This dual mechanism makes it a valuable chemical tool for investigating the crosstalk between kinase signaling and DNA integrity in oncogenesis. Researchers are exploring its utility not only as a lead compound for developing novel targeted therapies but also as a pharmacological probe to decipher the complexities of the PI3K/Akt/mTOR pathway and to study mechanisms of chemo-resistance.

Properties

IUPAC Name

(2Z)-2-[(4-oxochromen-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10N2O3S/c22-17-11(10-24-15-8-4-1-5-12(15)17)9-16-18(23)21-14-7-3-2-6-13(14)20-19(21)25-16/h1-10H/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOXGHATPDVCOL-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((4-oxo-4H-chromen-3-yl)methylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-4H-chromen-3-carbaldehyde with benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((4-oxo-4H-chromen-3-yl)methylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((4-oxo-4H-chromen-3-yl)methylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound has shown potential as a bioactive molecule. It has been studied for its antimicrobial, antifungal, and anticancer properties. Researchers are investigating its mechanism of action and its ability to interact with biological targets.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its ability to inhibit certain enzymes and pathways makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-2-((4-oxo-4H-chromen-3-yl)methylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to the disruption of cellular processes. For example, it may inhibit topoisomerase enzymes, which are essential for DNA replication and transcription. This inhibition can result in the suppression of cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tyrosinase Inhibitors
Table 1: Comparison of Tyrosinase Inhibitory Activities
Compound Name Substituents on Benzylidene IC₅₀ (µM) Inhibition Type Key Structural Feature Reference
(Z)-2-(3,4-Dihydroxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one 3,4-dihydroxy 0.14 Competitive o-Diphenol; Z-configuration
(Z)-2-(2,4-Dihydroxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one 2,4-dihydroxy 5.0 Competitive Monophenol; Z-configuration
(Z)-5-(3-Hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) 3-hydroxy-4-methoxy 18.1 Competitive β-PUSC scaffold
Kojic acid - 21.8 Non-competitive Natural hydroxypyrone

Key Findings :

  • The 3,4-dihydroxybenzylidene derivative exhibits the strongest tyrosinase inhibition (IC₅₀ = 0.14 µM), attributed to its o-diphenolic structure, which mimics the natural substrate L-DOPA and forms stable interactions with tyrosinase’s copper center .
  • Substitution at 2,4-dihydroxy reduces potency (IC₅₀ = 5.0 µM), likely due to steric hindrance or altered hydrogen-bonding patterns .
  • Compounds lacking the o-diphenol motif (e.g., 5-HMT) show weaker activity, emphasizing the importance of the catechol moiety in suicide inhibition .
Anticancer Agents
Table 2: Comparison of Anticancer Derivatives
Compound Name Target Structural Modification Biological Activity (Cell Line) Reference
2-(Benzo[4,5]imidazo[2,1-b]thiazol-3-yl)-N-(2-hydroxyphenyl)acetamide (D04) EGFR Acetamide-linked aryl group IC₅₀ = 4.2 µM (HeLa)
2-(5-Chloro-2-oxoindolin-3-ylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one Apoptosis Indolinone substitution IC₅₀ = 3.8 µM (MCF-7)
6-(2-(Dimethylamino)ethyl)-benzo[4,5]imidazo[2,1-b]quinazolin-12(6H)-one Antitumor N-Alkyl substitution; quinazolinone core IC₅₀ = 2.1 µM (A549)

Key Findings :

  • EGFR-targeted derivatives (e.g., D04) show selectivity for high-EGFR-expressing cells (HeLa) but minimal activity against low-EGFR lines (HepG2) .
  • Indolinone-substituted derivatives (e.g., compound 7a) induce apoptosis via caspase-3 activation, with chloro-substitution enhancing cytotoxicity .
  • N-Alkylation (e.g., dimethylaminoethyl group) improves solubility and tumor penetration, as seen in quinazolinone derivatives .
Structural and Functional Variations
  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) enhance anticancer activity by stabilizing charge-transfer interactions with DNA or enzymes . Electron-donating groups (e.g., methoxy, hydroxy) improve tyrosinase inhibition but reduce anticancer potency due to reduced membrane permeability .
  • Scaffold Hybridization: Conjugation with chromen-4-one (as in the parent compound) enhances tyrosinase inhibition but limits anticancer utility due to metabolic instability . Fusion with quinazolinone or thiazolidinone scaffolds diversifies bioactivity, enabling dual targeting of enzymes and receptors .

Biological Activity

(Z)-2-((4-oxo-4H-chromen-3-yl)methylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one is a compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the synthesis, characterization, and biological activity of this compound, particularly focusing on its potential as an anticancer and antiviral agent.

Synthesis and Characterization

The synthesis of this compound involves the condensation of coumarin derivatives with imidazo[2,1-b]thiazole moieties. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis and classical reflux methods. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds containing the imidazo[2,1-b]thiazole scaffold. For instance, derivatives of benzo[4,5]imidazo[2,1-b]thiazole have shown significant inhibitory effects on various cancer cell lines. A study reported that compounds with this scaffold exhibited IC50 values in the nanomolar range against HeLa cells (human cervical cancer cell line), demonstrating their potential as EGFR inhibitors .

CompoundIC50 (nmol/L)
D0455.0
D0888.3
D09100.0
Gefitinib1.9
Osimertinib3.1

These results indicate that while the synthesized compounds exhibit activity against cancer cells, they are less potent than established EGFR inhibitors like gefitinib and osimertinib .

Antiviral Activity

In addition to antitumor properties, this compound has been investigated for its antiviral activity. Research involving derivatives with similar structural motifs has shown promising results against viruses such as parvovirus B19. The compounds demonstrated a dose-dependent inhibition of viral replication and cell viability in relevant cellular models .

Case Studies

  • Anticancer Efficacy : A study involving a series of benzo[4,5]imidazo[2,1-b]thiazole derivatives revealed that certain modifications to the core structure enhanced antitumor activity against multiple cancer cell lines . The structure–activity relationship (SAR) analysis indicated that specific substitutions could significantly influence biological outcomes.
  • Antiviral Potential : Another investigation focused on the antiviral effects of structurally related compounds against parvovirus B19 showed that certain derivatives inhibited viral replication effectively in vitro . This highlights the versatility of the thiazole moiety in developing antiviral agents.

Q & A

Q. How can the synthesis of (Z)-2-((4-oxo-4H-chromen-3-yl)methylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one be optimized for higher yields?

  • Methodological Answer : Optimize reaction conditions by using stoichiometric ratios (e.g., 1:1 molar equivalents of aldehyde and thiazolone precursors) under reflux in acetic acid for 7–8 hours, monitored by TLC for completion . Purification via recrystallization or column chromatography (e.g., silica gel, ethyl acetate/hexane) improves purity. Yield enhancement (up to 85%) is achievable by adding anhydrous sodium acetate as a catalyst .

Q. What spectroscopic and crystallographic methods confirm the structure of this compound?

  • Methodological Answer : Use a combination of techniques:
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and imine bonds (C=N at ~1600 cm⁻¹) .
  • 1H/13C NMR : Confirm Z-configuration via coupling constants (e.g., olefinic protons at δ 7.5–8.0 ppm with J=1012HzJ = 10–12 \, \text{Hz}) and chromenone/thiazole ring protons .
  • X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

Advanced Research Questions

Q. How do substituents on the chromenone or thiazole rings affect the compound’s reactivity and optical properties?

  • Methodological Answer : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) to the chromenone ring via Claisen-Schmidt condensation. Monitor changes in absorption spectra (UV-Vis: λmax shifts due to extended conjugation) and redox behavior (cyclic voltammetry). Substituents on the thiazole ring (e.g., methyl, aryl) alter π-π stacking and fluorescence quantum yields .

Q. How can computational models predict the biological activity of derivatives of this compound?

  • Methodological Answer : Perform in-silico studies using:
  • Docking simulations : Target enzymes (e.g., kinases) with AutoDock Vina to assess binding affinity .
  • QSAR modeling : Correlate substituent electronegativity or lipophilicity (logP) with cytotoxicity data .
  • DFT calculations : Evaluate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge-transfer properties .

Q. What strategies resolve contradictions in synthetic pathways, such as unexpected by-products?

  • Methodological Answer :
  • Mechanistic analysis : Use LC-MS or GC-MS to identify intermediates (e.g., aldol adducts or oxidation by-products) .
  • Reaction optimization : Adjust solvent polarity (e.g., DMF vs. ethanol) to suppress side reactions. For example, microwave-assisted synthesis reduces reaction time and minimizes decomposition .
  • Isolation techniques : Employ preparative HPLC to separate stereoisomers or regioisomers .

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